2,3,4-Trimethoxythioxanthen-9-one
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Overview
Description
2,3,4-Trimethoxythioxanthen-9-one is a chemical compound belonging to the thioxanthone family Thioxanthones are known for their unique structural properties and diverse applications in various fields, including photochemistry and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethoxythioxanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,4-trimethoxybenzaldehyde with a sulfur-containing reagent to form the thioxanthone core. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of environmentally friendly reagents and conditions is also considered to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethoxythioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone core to thioxanthene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or the thioxanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or dibutyltin chloride hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Various substituted thioxanthones depending on the reagents used.
Scientific Research Applications
2,3,4-Trimethoxythioxanthen-9-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Trimethoxythioxanthen-9-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. Additionally, it can inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. These interactions lead to the compound’s anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Thioxanthone: The parent compound with similar photochemical properties.
2,4-Dimethoxythioxanthen-9-one: A derivative with two methoxy groups, showing different reactivity and applications.
2,3,4-Trimethoxyxanthone: A structurally similar compound with an oxygen atom instead of sulfur in the core, exhibiting different biological activities.
Uniqueness: 2,3,4-Trimethoxythioxanthen-9-one is unique due to its specific substitution pattern, which enhances its photochemical and biological properties. The presence of three methoxy groups increases its solubility and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2,3,4-trimethoxythioxanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4S/c1-18-11-8-10-13(17)9-6-4-5-7-12(9)21-16(10)15(20-3)14(11)19-2/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJBWXULNALZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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